5-(ADAMANTAN-1-YL)-3-(4-BROMOPHENYL)-1,2,4-OXADIAZOLE
Description
5-(ADAMANTAN-1-YL)-3-(4-BROMOPHENYL)-1,2,4-OXADIAZOLE is a heterocyclic compound that features an adamantane group and a bromophenyl group attached to an oxadiazole ring
Properties
IUPAC Name |
5-(1-adamantyl)-3-(4-bromophenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O/c19-15-3-1-14(2-4-15)16-20-17(22-21-16)18-8-11-5-12(9-18)7-13(6-11)10-18/h1-4,11-13H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRGWUABMOPMBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NC(=NO4)C5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(ADAMANTAN-1-YL)-3-(4-BROMOPHENYL)-1,2,4-OXADIAZOLE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an adamantane derivative with a bromophenyl hydrazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(ADAMANTAN-1-YL)-3-(4-BROMOPHENYL)-1,2,4-OXADIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted oxadiazoles.
Scientific Research Applications
5-(ADAMANTAN-1-YL)-3-(4-BROMOPHENYL)-1,2,4-OXADIAZOLE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s structural features make it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific diseases.
Industry: It is used in the development of advanced materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(ADAMANTAN-1-YL)-3-(4-BROMOPHENYL)-1,2,4-OXADIAZOLE involves its interaction with molecular targets and pathways within biological systems. The adamantane group provides a rigid and bulky structure that can influence the compound’s binding affinity and selectivity. The bromophenyl group can participate in various interactions, such as hydrogen bonding and π-π stacking, which contribute to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
5-(ADAMANTAN-1-YL)-3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOLE: Similar structure but with a chlorine atom instead of bromine.
5-(ADAMANTAN-1-YL)-3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOLE: Similar structure but with a fluorine atom instead of bromine.
5-(ADAMANTAN-1-YL)-3-(4-METHOXYPHENYL)-1,2,4-OXADIAZOLE: Similar structure but with a methoxy group instead of bromine.
Uniqueness
The presence of the bromine atom in 5-(ADAMANTAN-1-YL)-3-(4-BROMOPHENYL)-1,2,4-OXADIAZOLE imparts unique electronic and steric properties that can influence its reactivity and interactions. This makes it distinct from its chloro, fluoro, and methoxy analogs, which may exhibit different chemical behaviors and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
